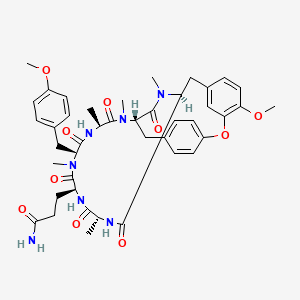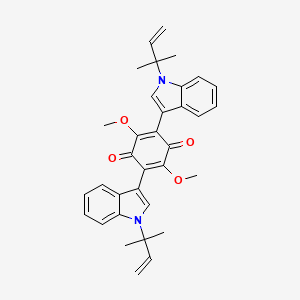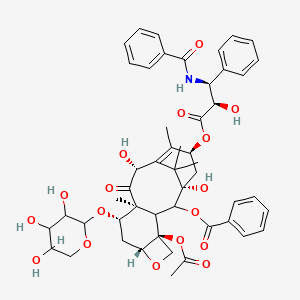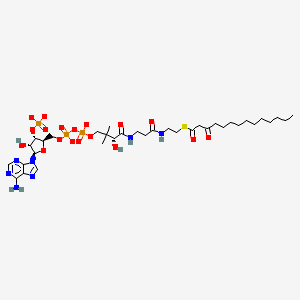
RA-Xxiii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RA-Xxiii is a natural product found in Rubia cordifolia with data available.
Scientific Research Applications
Discourse Functions in Scientific Research
- Subject Roles in Research Articles: This study by Gosden (1993) explores the language structures in scientific research articles (RAs), specifically focusing on the role of grammatical subjects in textual interaction within the scientific community. The findings reveal the distinct discourse roles of subjects across various sections of scientific RAs, highlighting the genre's unique characteristics (Gosden, 1993).
Technological Tools in Scientific Research
- RA: Research Assistant for Computational Sciences: Ramage and Oliner (2007) developed the Research Assistant (RA), a Java programming tool designed to enhance data management in computational experiments. RA captures extensive data including parameters and output lineage, thereby increasing the efficiency and reproducibility of scientific research (Ramage & Oliner, 2007).
Bridging Research and Practice
- Reducing the Gap between Discovery and Implementation: Bostrom and Wise (1994) discuss the Retrieval and Application of Research in Nursing (RARIN) project, which aims to facilitate the transfer of new nursing information to practice, thereby improving nursing care quality. This project links nurses to scientific information systems, enhancing their access to innovative research (Bostrom & Wise, 1994).
Application in Biomedical Fields
- Irradiation Facility for Biomedical Applications: Miller et al. (2009) describe a new irradiation facility at the RA-3 reactor for trials in treating liver metastases using boron neutron capture therapy (BNCT). The facility aims to provide a practical and safe environment for high-quality irradiation needed in biomedical research (Miller et al., 2009).
Resource Allocation in Scientific Collaborations
- Efficient Resource Allocation in Collaborations: Takeuchi et al. (2010) explore different mechanisms for allocating resources in scientific collaborations. Their study compares various auction systems and highlights the importance of efficient resource distribution in collaborative scientific environments (Takeuchi et al., 2010).
Enhancing Research through Technology
- Machine Learning in Scientific Data Analysis: Hey et al. (2019) discuss the challenges and opportunities of applying machine learning to analyze large-scale experimental data in scientific research, particularly in materials science. They emphasize the transformative potential of AI technologies in scientific problem-solving (Hey et al., 2019).
Supporting Systems for Remote Research
- RAUX: Remote Automotive UX R&D System: Tasoudis and Perry (2018) introduce RAUX, a system designed to support remote UX design and research in the automotive domain. This system addresses previous deficiencies and aids in activities like contextualization and communication (Tasoudis & Perry, 2018).
properties
Product Name |
RA-Xxiii |
|---|---|
Molecular Formula |
C43H53N7O10 |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
3-[(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanamide |
InChI |
InChI=1S/C43H53N7O10/c1-24-38(52)47-31(17-19-37(44)51)42(56)48(3)32(20-26-8-13-29(58-6)14-9-26)40(54)46-25(2)41(55)50(5)34-21-27-10-15-30(16-11-27)60-36-23-28(12-18-35(36)59-7)22-33(39(53)45-24)49(4)43(34)57/h8-16,18,23-25,31-34H,17,19-22H2,1-7H3,(H2,44,51)(H,45,53)(H,46,54)(H,47,52)/t24-,25+,31+,32+,33+,34+/m1/s1 |
InChI Key |
NVVKJVRGFPYRDV-DETZFJOKSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
synonyms |
RA-XXIII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)

![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)

![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)



